molecular formula C14H26Cl2O B044414 2,2-Dichlorotetradecanal CAS No. 119450-45-2

2,2-Dichlorotetradecanal

Cat. No. B044414
CAS RN: 119450-45-2
M. Wt: 281.3 g/mol
InChI Key: RNIWSOXRCLEXPV-UHFFFAOYSA-N
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Description

2,2-Dichlorotetradecanal is a chemical compound with the molecular formula C14H26Cl2O . It appears as a clear slightly yellow liquid .


Physical And Chemical Properties Analysis

This compound is a clear slightly yellow liquid . It has a molecular weight of 281.26 . The flash point is 190 degrees Celsius . It is moisture sensitive and can cause eye, skin, and respiratory tract irritation .

Scientific Research Applications

  • Dichlorotetrazine, a related compound, is used in creating targeted bimodal imaging agents for more accurate diagnoses in medical imaging (Canovas et al., 2019).

  • 2,4-D, a dichlorophenoxyacetic acid, acts as a selective herbicide for dicots and has been a subject of extensive study. Its mode of action involves mimicking natural auxin, leading to abnormal growth and eventual death in susceptible plants (Song, 2014).

  • Studies in sulfate-reducing environments have utilized 2:1 ratios of related compounds to differentiate between abiotic transformations and biodegradation, which is significant for environmental monitoring (Devlin & Müller, 1999).

  • Applications in materials science include the creation of self-assembled systems for various purposes, using compounds like Ru(bpy)(CN)4 with dendrimers (Bergamini et al., 2004).

  • Capillary electrophoresis chromatography (CEC) is increasingly used in biochemical, pharmaceutical, food, and environmental analysis, which may involve the analysis or use of dichlorotetradecanal-related compounds (Huo & Kok, 2008).

  • Environmental studies focusing on the toxicity and degradation mechanisms of herbicides like 2,4-D have been conducted, indicating the global interest and necessity of understanding these chemicals (Zuanazzi et al., 2020).

  • The degradation of 2,4-D herbicide using various methods, including electrocatalytic degradation, has been researched for environmental purification purposes (Dargahi et al., 2019).

Safety and Hazards

2,2-Dichlorotetradecanal can cause eye, skin, and respiratory tract irritation . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice . It is also advised to use proper personal protective equipment, such as chemical impermeable gloves .

properties

IUPAC Name

2,2-dichlorotetradecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13-17/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWSOXRCLEXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369172
Record name 2,2-dichlorotetradecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119450-45-2
Record name 2,2-dichlorotetradecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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